molecular formula C13H19FO3 B3039750 1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol CAS No. 130723-18-1

1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol

Cat. No.: B3039750
CAS No.: 130723-18-1
M. Wt: 242.29 g/mol
InChI Key: AVZDLLDTMAVFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol (CAS: 130723-18-1) is a high-purity organic compound supplied for chemical and pharmaceutical research purposes. With a molecular formula of C 13 H 19 FO 3 and a molecular weight of 242.29 g/mol, this substance is characterized as a tertiary alcohol featuring a fluorinated aromatic ring and two methoxy groups at the C4 position . Chemical Structure and Research Significance This compound's structure combines several features of interest in medicinal and synthetic chemistry. The 4-fluorophenyl moiety is a common pharmacophore found in various active molecules, known to influence a compound's binding affinity, metabolic stability, and overall lipophilicity . The presence of both a tertiary alcohol and dimethoxy groups offers multiple sites for chemical modification, making it a versatile building block for the synthesis of more complex molecular architectures . While direct pharmacological data is limited, structural analogs containing the fluorinated aromatic system, such as the cholesterol absorption inhibitor Ezetimibe, highlight the importance of this motif in drug discovery . Applications and Usage Researchers can utilize this compound as a key intermediate in organic synthesis. Its functional groups are amenable to various chemical transformations, including oxidation, reduction, and nucleophilic substitution, to generate novel derivatives for screening and development . It serves as a valuable reagent for projects aimed at exploring structure-activity relationships (SAR), particularly in the development of compounds with potential biological activity. Attention : This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

1-(4-fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO3/c1-13(15,9-12(16-2)17-3)8-10-4-6-11(14)7-5-10/h4-7,12,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZDLLDTMAVFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)(CC(OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 2-methyl-2,3-butanediol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of an acid or base catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-one.

    Reduction: Formation of 1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability and dielectric properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The methoxy groups and tertiary alcohol may also contribute to the compound’s overall activity by influencing its solubility and stability.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP* Notable Features
1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol C₁₃H₁₉FO₃ 242.29 Fluorophenyl, dimethoxy, tertiary alcohol ~2.8† High lipophilicity due to dimethoxy groups
1-(4-Fluorophenyl)-2-methylpropan-2-ol C₁₀H₁₃FO 168.21 Fluorophenyl, tertiary alcohol ~1.5‡ Shorter chain; lacks methoxy groups
1-(4-Methoxyphenyl)-2-butanol C₁₁H₁₆O₂ 180.24 Methoxyphenyl, secondary alcohol 2.0086 Methoxy substituent; linear chain
1-(4-Methoxyphenyl)-3,3-dimethylbutan-2-one C₁₃H₁₈O₂ 206.28 Methoxyphenyl, ketone 2.8529 Ketone group; increased hydrophobicity
Ezetimibe (Reference) C₂₄H₂₁F₂NO₃ 409.42 Fluorophenyl, azetidinone, hydroxyl ~5.1 Cholesterol absorption inhibitor

*LogP values estimated or derived from evidence .
†Predicted based on dimethoxy groups’ contribution.
‡Estimated using fragment-based methods.

Key Comparative Analysis

Substituent Effects on Lipophilicity

The dimethoxy groups in this compound significantly enhance its lipophilicity (LogP ~2.8) compared to analogs like 1-(4-Fluorophenyl)-2-methylpropan-2-ol (LogP ~1.5). Methoxy groups are more hydrophobic than hydroxyl or fluorine, aligning with trends observed in 1-(4-Methoxyphenyl)-2-butanol (LogP 2.0086) and 1-(4-Methoxyphenyl)-3,3-dimethylbutan-2-one (LogP 2.8529) .

Steric and Electronic Influences

  • Steric Effects: The tertiary alcohol and branched methyl group in the target compound may reduce conformational flexibility compared to linear-chain analogs like 1-(4-Methoxyphenyl)-2-butanol. This rigidity could influence binding interactions in biological systems .
  • Electronic Effects: The electron-withdrawing fluorine atom on the aromatic ring directs electrophilic substitution reactions meta to the fluorine, a feature shared with ezetimibe . In contrast, methoxy groups (electron-donating) in 1-(4-Methoxyphenyl)-2-butanol favor para/ortho substitution .

Pharmacological Potential

While the target compound lacks direct pharmacological data, its fluorophenyl motif is structurally analogous to ezetimibe, which inhibits cholesterol absorption via NPC1L1 protein binding . The dimethoxy groups could further modulate membrane permeability, a critical factor in drug bioavailability.

Biological Activity

4-(4-Benzylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine is a compound of interest due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. Its structure is characterized by the presence of a benzylpiperidine moiety that contributes to its interaction with various biological targets.

Pharmacological Properties

Research indicates that 4-(4-Benzylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine exhibits several pharmacological activities:

  • Antagonistic Activity : It has been shown to act as an antagonist at muscarinic receptors, particularly M4 receptors, which are implicated in cognitive functions and are potential targets for treating Alzheimer's disease and other cognitive disorders .
  • Neuroprotective Effects : The compound has demonstrated neuroprotective properties in various in vitro models. It appears to mitigate oxidative stress and neuronal apoptosis, suggesting its potential in neurodegenerative disease management.

The mechanisms through which 4-(4-Benzylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine exerts its effects include:

  • Modulation of Neurotransmitter Systems : By antagonizing muscarinic receptors, the compound may help restore balance in cholinergic signaling disrupted in neurodegenerative conditions.
  • Inhibition of Neuroinflammation : Preliminary studies suggest that it may reduce inflammatory cytokine production, contributing to its neuroprotective effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vivo Studies : Animal models have shown that administration of 4-(4-Benzylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine leads to improved cognitive performance in tasks assessing memory and learning. These effects are correlated with decreased levels of neuroinflammatory markers.
  • Cell Culture Studies : In cultured neurons exposed to toxic agents, the compound significantly reduced cell death and preserved mitochondrial function, indicating its protective role against excitotoxicity.

Comparative Analysis

The following table summarizes key findings regarding the biological activity of 4-(4-Benzylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine compared to similar compounds:

Compound NameMechanism of ActionBiological ActivityReferences
4-(4-Benzylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidineM4 receptor antagonistNeuroprotective, anti-inflammatory
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazineM4 receptor antagonistCognitive enhancement
5-(trifluoromethyl)pyrimidin-2-yl derivativesVarious receptor interactionsAntidepressant-like effects

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(4-fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol, and how can reaction yields be optimized?

Answer:
The compound’s synthesis likely involves multi-step reactions targeting the fluorophenyl and dimethoxy groups. A plausible approach includes:

Friedel-Crafts alkylation to introduce the fluorophenyl moiety.

Protection/deprotection of hydroxyl groups using methoxy substituents (e.g., dimethyl sulfate methylation under basic conditions) .

Grignard or organometallic reactions to install the methyl group at the 2-position.
To optimize yields:

  • Use anhydrous solvents (e.g., DMSO) to suppress side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography or recrystallization.

Advanced: How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced metabolic stability?

Answer:
Density Functional Theory (DFT) can predict metabolic hotspots by analyzing:

  • Electrostatic potential maps to identify sites prone to oxidative metabolism (e.g., benzylic positions).
  • HOMO-LUMO gaps to assess susceptibility to enzymatic oxidation .
    For example, modifying the dimethoxy groups to bulkier substituents (e.g., tert-butyl) may reduce CYP450-mediated degradation. Validate predictions using in vitro liver microsomal assays .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:

  • ¹H/¹³C NMR : Identify fluorophenyl aromatic protons (δ 7.0–7.5 ppm) and methoxy singlet (δ ~3.3 ppm). The tertiary alcohol proton (δ 1.2–1.5 ppm) may appear as a broad peak .
  • IR : Confirm hydroxyl (3200–3600 cm⁻¹) and methoxy (2830–2950 cm⁻¹) stretches.
  • HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with dimethoxy cleavage.

Advanced: How should researchers resolve contradictory data in bioactivity assays (e.g., MIC values) across different bacterial strains?

Answer:
Contradictions may arise from strain-specific efflux pumps or membrane permeability. To address this:

Dose-response curves : Perform triplicate assays with standardized inoculum sizes.

Mechanistic studies : Use fluorescent probes (e.g., ethidium bromide) to assess membrane disruption or efflux inhibition .

SAR analysis : Compare substituent effects (e.g., fluorophenyl vs. methoxy positions) on activity .

Basic: What in vitro models are suitable for preliminary toxicity screening of this compound?

Answer:

  • HepG2 cells : Assess hepatotoxicity via MTT assays.
  • hERG inhibition assay : Evaluate cardiac safety using patch-clamp electrophysiology.
  • Ames test : Screen for mutagenicity with Salmonella typhimurium strains TA98/TA100 .

Advanced: How can researchers design structure-activity relationship (SAR) studies to improve antibacterial potency?

Answer:

  • Scaffold modifications : Replace dimethoxy groups with bioisosteres (e.g., trifluoromethoxy) to enhance lipophilicity and membrane penetration .
  • Substituent positional effects : Compare 4-fluorophenyl vs. 3-fluorophenyl analogs using MIC assays against Mycobacterium tuberculosis H37Rv .
  • Co-crystallization studies : Resolve target-binding modes (e.g., with bacterial enzymes) via X-ray crystallography.

Basic: What are the key stability considerations for long-term storage of this compound?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of methoxy groups.
  • pH stability : Buffer solutions (pH 6–8) minimize alcohol oxidation .

Advanced: What analytical methods can detect and quantify degradation products under physiological conditions?

Answer:

  • LC-MS/MS : Identify oxidative metabolites (e.g., carboxylic acids from alcohol oxidation) with MRM transitions.
  • GC-MS : Analyze volatile degradation products (e.g., fluorobenzene derivatives) .
  • Accelerated stability testing : Use 40°C/75% RH conditions to simulate long-term degradation pathways.

Basic: How should researchers validate the purity of synthesized batches for pharmacological studies?

Answer:

  • HPLC-DAD : Ensure >95% purity with a C18 column (acetonitrile/water gradient).
  • Elemental analysis : Confirm C, H, N, and F content within ±0.4% of theoretical values.
  • Chiral HPLC : Verify enantiomeric purity if the compound has stereocenters.

Advanced: What strategies mitigate off-target effects in in vivo models while retaining antimicrobial activity?

Answer:

  • Prodrug design : Mask the hydroxyl group with ester linkages to improve selectivity.
  • Pharmacokinetic profiling : Measure plasma protein binding and tissue distribution to optimize dosing regimens .
  • Transcriptomic analysis : Use RNA-seq to identify host pathways affected by the compound and refine target engagement.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol

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